N-Me-Phe-Obzl p-Tosylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (2S)-2-(methylamino)-3-phenylpropanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.C7H8O3S/c1-18-16(12-14-8-4-2-5-9-14)17(19)20-13-15-10-6-3-7-11-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,16,18H,12-13H2,1H3;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDJZSODAYRPLC-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CNC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718521 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40298-25-7 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of N-Me-Phe-Obzl p-Tosylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

N-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate, commonly abbreviated as N-Me-Phe-Obzl p-Tosylate, is a synthetically valuable derivative of the essential amino acid L-phenylalanine. Its strategic combination of a protected carboxylic acid (benzyl ester) and a secondary amine (N-methyl) makes it a crucial building block in the synthesis of complex peptides and peptidomimetics. The incorporation of an N-methyl group into a peptide backbone can significantly enhance its pharmacological properties, including increased resistance to enzymatic degradation, improved membrane permeability, and constrained conformational flexibility, which can lead to higher receptor affinity and selectivity.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, offering field-proven insights for its effective utilization in research and drug development.

Chemical Structure and Physicochemical Properties

This compound is a salt composed of the N-methylated and benzyl-protected L-phenylalanine cation and the p-toluenesulfonate (tosylate) anion. The tosylate anion serves as a stable counter-ion, rendering the compound a crystalline, free-flowing solid that is easier to handle and purify compared to the free base.

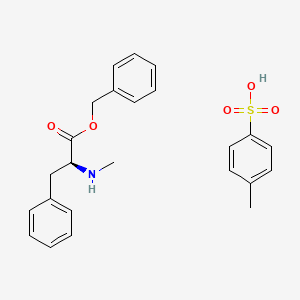

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 40298-25-7 | [2][3] |

| Molecular Formula | C24H27NO5S | [2][3] |

| Molecular Weight | 441.54 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 109 °C | Chem-Impex |

| Optical Rotation | [α]20/D = +16 ± 1° (c=1 in CH2Cl2) | Chem-Impex |

| Solubility | Soluble in polar organic solvents such as methanol, chloroform, and dichloromethane. The presence of the tosylate salt can influence solubility, and the addition of a tertiary amine base can increase solubility in solvents like DMF by neutralizing the salt to the free amine. | [4][5] |

| Stability | Stable under recommended storage conditions (cool and dry). Incompatible with strong oxidizing agents and strong acids. | Generic SDS |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (a singlet around 2.5-3.0 ppm), the phenylalanine backbone protons (α-CH and β-CH2), the benzyl ester protons (a singlet for the CH2 group around 5.0-5.2 ppm and aromatic protons), and the p-toluenesulfonate group (a singlet for the methyl group around 2.3 ppm and aromatic protons).

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the N-methyl carbon, the carbonyl carbon of the ester, and the various aromatic and aliphatic carbons within the molecule.

-

FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the ester carbonyl (C=O) stretching vibration (around 1730-1750 cm⁻¹), N-H stretching of the secondary ammonium salt, and the sulfonate group (S=O) stretching vibrations (around 1200-1250 cm⁻¹ and 1030-1060 cm⁻¹).[6][7][8] The presence of the ammonium salt will also give rise to characteristic N-H bending vibrations.[9]

-

Mass Spectrometry: The mass spectrum would show a parent ion corresponding to the N-Methyl-L-phenylalanine benzyl ester cation. Common fragmentation patterns would involve the loss of the benzyl group and other characteristic fragments of the amino acid derivative.[10][11][12]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process involving the protection of the carboxylic acid and subsequent N-methylation of the amino group. A general and effective approach is outlined below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of L-Phenylalanine benzyl ester p-toluenesulfonate (H-Phe-Obzl p-Tosylate)

This step follows a modified Fischer-Speier esterification.

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-phenylalanine (1 equivalent), p-toluenesulfonic acid monohydrate (1.1 equivalents), benzyl alcohol (5 equivalents), and a suitable solvent for azeotropic water removal (e.g., toluene or cyclohexane).

-

Azeotropic Distillation: Heat the mixture to reflux. The water formed during the esterification will be removed as an azeotrope with the solvent and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The product, H-Phe-Obzl p-Tosylate, will often precipitate. The precipitation can be further induced by the addition of a non-polar solvent like diethyl ether. Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Step 2: N-methylation of H-Phe-Obzl p-Tosylate

A common method for N-methylation is the Eschweiler-Clarke reaction.

-

Reaction Setup: Dissolve H-Phe-Obzl p-Tosylate (1 equivalent) in a mixture of formaldehyde (excess, e.g., 37% aqueous solution) and formic acid (excess).

-

Reaction: Gently heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture and remove the excess formaldehyde and formic acid under reduced pressure. The residue will contain the desired this compound.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent pair (e.g., methanol/diethyl ether or ethyl acetate/hexane) to yield pure this compound as a white solid.

Applications in Peptide Synthesis

The primary application of this compound is as a protected amino acid building block in solution-phase and solid-phase peptide synthesis.

-

N-Methylation for Enhanced Bioavailability: The N-methyl group sterically hinders the amide bond, making the resulting peptide more resistant to cleavage by proteases. This increased metabolic stability is a highly desirable attribute in the design of peptide-based therapeutics.

-

Conformational Constraint: The presence of the N-methyl group restricts the rotation around the Cα-N bond, which can lock the peptide into a specific conformation. This can be advantageous for increasing the binding affinity and selectivity of a peptide for its target receptor.

-

Benzyl Ester as a Carboxyl Protecting Group: The benzyl ester is a robust protecting group that is stable to the conditions used for the removal of many common N-terminal protecting groups, such as Boc and Fmoc. This orthogonality is crucial for the stepwise elongation of the peptide chain.

Reactivity and Deprotection Protocols

Deprotection of the Benzyl Ester

The benzyl ester is typically removed by catalytic hydrogenolysis.

Caption: Workflow for the deprotection of the benzyl ester via catalytic hydrogenolysis.

Experimental Protocol for Benzyl Ester Deprotection:

-

Reaction Setup: Dissolve this compound in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask equipped with a magnetic stir bar.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator). Stir the reaction mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by TLC until the starting material is completely consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Evaporate the solvent under reduced pressure to obtain the deprotected product, N-Me-Phe-OH p-Tosylate.

Handling of the p-Toluenesulfonate Salt

For subsequent coupling reactions in peptide synthesis, the tosylate salt is typically neutralized in situ using a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to generate the free secondary amine.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

-

ACS Publications. "Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry | Analytical Chemistry." Accessed January 16, 2026. [Link].

-

"1H and 13C NMR spectra of compound 2a." Accessed January 16, 2026. [Link].

-

"Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns." Accessed January 16, 2026. [Link].

- McDermott, J. R., and N. L. Benoiton. "N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids." Canadian Journal of Chemistry 51, no. 12 (1973): 1915-19.

-

ResearchGate. "(PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters." Accessed January 16, 2026. [Link].

-

ResearchGate. "Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts." Accessed January 16, 2026. [Link].

-

ChemWhat. "this compound CAS#: 40298-25-7; ChemWhat Code: 92196." Accessed January 16, 2026. [Link].

-

FREDI. "Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer." Accessed January 16, 2026. [Link].

-

Human Metabolome Database. "13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159)." Accessed January 16, 2026. [Link].

-

PubMed. "Infrared absorption spectra of some amino acids and their complexes." Accessed January 16, 2026. [Link].

-

ResearchGate. "MW‐Enhanced High‐Speed Deprotection of Boc Group Using p‐TsOH and Concommitant Formation of N‐Me‐Amino Acid Benzyl Ester p‐TsOH Salts." Accessed January 16, 2026. [Link].

-

NIH. "Comprehending Dynamic Protein Methylation with Mass Spectrometry." Accessed January 16, 2026. [Link].

-

Supporting Information. "Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium." Accessed January 16, 2026. [Link].

-

CORE. "1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o." Accessed January 16, 2026. [Link].

-

PrepChem.com. "Synthesis of p-toluenesulfonate." Accessed January 16, 2026. [Link].

-

Organic Chemistry Data. "NMR Spectroscopy :: 13C NMR Chemical Shifts." Accessed January 16, 2026. [Link].

-

YouTube. "Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation." Accessed January 16, 2026. [Link].

-

Human Metabolome Database. "1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512)." Accessed January 16, 2026. [Link].

-

ChemWhat. "this compound CAS#: 40298-25-7; ChemWhat Code: 92196." Accessed January 16, 2026. [Link].

-

ChemBK. "H-PHE-OBZL TOS-OH." Accessed January 16, 2026. [Link].

-

ResearchGate. "The infrared spectra of secondary amines and their salts." Accessed January 16, 2026. [Link].

-

"Modeling amino-acid side chain infrared spectra: the case of carboxylic residues." Accessed January 16, 2026. [Link].

-

PubMed. "Infrared spectrum analysis of the dissociated states of simple amino acids." Accessed January 16, 2026. [Link].

- Google Patents.

-

Spectroscopy Online. "Organic Nitrogen Compounds V: Amine Salts." Accessed January 16, 2026. [Link].

-

"Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride." Accessed January 16, 2026. [Link].

-

Semantic Scholar. "A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups." Accessed January 16, 2026. [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. chemwhat.com [chemwhat.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Infrared spectrum analysis of the dissociated states of simple amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of N-Me-Phe-Obzl p-Tosylate

An In-depth Technical Guide to the

Abstract

N-methylated amino acids are critical components in medicinal chemistry and peptide science, offering enhanced metabolic stability, conformational rigidity, and membrane permeability to parent peptides.[1] N-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate (N-Me-Phe-Obzl p-Tosylate) is a valuable building block for the synthesis of complex peptides and pharmacologically active molecules. This guide provides a comprehensive, two-part methodology for the synthesis of this compound, designed for researchers and drug development professionals. The synthesis begins with the preparation of L-phenylalanine benzyl ester p-toluenesulfonate via a p-toluenesulfonic acid-catalyzed Fischer-Speier esterification. The subsequent step involves the targeted N-methylation of the amino ester using the Eschweiler-Clarke reaction. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Part 1: Synthesis of L-Phenylalanine Benzyl Ester p-Toluenesulfonate (H-Phe-Obzl·TosOH)

The initial stage of the synthesis focuses on the protection of the carboxylic acid moiety of L-phenylalanine as a benzyl ester. The product is conveniently isolated as a stable, crystalline p-toluenesulfonate (tosylate) salt.

Principle and Mechanism: Fischer-Speier Esterification

The formation of the benzyl ester is achieved through the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In this specific application, p-toluenesulfonic acid (p-TsOH) serves a dual purpose.[2]

-

Catalyst: As a strong acid, p-TsOH protonates the carbonyl oxygen of L-phenylalanine, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by benzyl alcohol.[3]

-

Salt Formation: An excess of p-TsOH ensures that after the esterification is complete, the free amino group of the resulting L-phenylalanine benzyl ester is protonated, allowing the product to be isolated as a stable and easily handled tosylate salt.[4]

The reaction is an equilibrium. To drive it towards the product side, the water generated during the reaction is continuously removed from the system via azeotropic distillation, typically using a Dean-Stark apparatus with a suitable solvent like cyclohexane or toluene.[4][5]

Experimental Protocol

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

-

Reagent Charging: To the flask, add L-phenylalanine (1.0 equiv.), p-toluenesulfonic acid monohydrate (1.1-1.2 equiv.), benzyl alcohol (approx. 5 equiv.), and cyclohexane (sufficient to fill the flask and Dean-Stark trap).[4] The use of cyclohexane is a safer alternative to benzene or carbon tetrachloride, which were historically used.[4][5]

-

Reaction: Heat the mixture to reflux. The cyclohexane-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. A white precipitate may form. Add ethyl acetate or diethyl ether to the cooled mixture to facilitate complete precipitation of the tosylate salt.[4]

-

Purification: Collect the white solid by vacuum filtration. Wash the solid with cold ethyl acetate or diethyl ether to remove excess benzyl alcohol and other impurities.

-

Drying: Dry the purified L-phenylalanine benzyl ester p-toluenesulfonate salt under vacuum.

Data and Characterization

-

Yield: Typically high, often exceeding 90%.[4]

-

Appearance: White crystalline solid.[6]

-

¹H NMR (DMSO-d₆): Characteristic peaks include aromatic protons from the phenylalanine side chain, the benzyl ester, and the tosylate counter-ion. Key signals are the methyl group of the tosylate (~2.2-2.3 ppm), the benzylic protons of the ester (~5.2 ppm), and the α-proton of the amino acid (~4.3 ppm).[4][7]

Part 2: Synthesis of N-Methyl-L-phenylalanine Benzyl Ester p-Toluenesulfonate

With the ester tosylate salt in hand, the next crucial step is the selective methylation of the primary amine to a secondary amine.

Principle and Mechanism: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a highly effective method for the N-methylation of primary or secondary amines that avoids the common problem of over-alkylation to form quaternary ammonium salts.[8][9] The reaction utilizes an excess of formaldehyde as the source of the methyl group and formic acid as the reducing agent.[10][11]

The mechanism proceeds as follows:

-

Imine Formation: The primary amine of H-Phe-Obzl reacts with formaldehyde to form an intermediate iminium ion.

-

Reductive Methylation: Formic acid acts as a hydride donor, reducing the iminium ion to the N-methylated secondary amine. This step is irreversible due to the formation and release of carbon dioxide gas, which drives the reaction to completion.[10]

-

Final Product: Since the starting material is a tosylate salt, the final N-methylated product will also be isolated as its corresponding tosylate salt. The reaction stops at the tertiary amine stage because a tertiary amine cannot form an iminium ion with formaldehyde under these conditions.[10]

Experimental Protocol

-

Reagent Charging: In a round-bottom flask, suspend L-phenylalanine benzyl ester p-toluenesulfonate (1.0 equiv.) in a mixture of formic acid (e.g., 90%, ~3.0 equiv.) and formaldehyde (e.g., 37% aqueous solution, ~2.5 equiv.).[8]

-

Reaction: Heat the reaction mixture, typically to 80-100 °C, for several hours (e.g., 2-18 hours).[8] Monitor the reaction progress by a suitable method like TLC or LC-MS. The evolution of CO₂ gas should be apparent.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and basify carefully with a base (e.g., NaOH or Na₂CO₃ solution) to a pH of ~9-10 to neutralize the formic acid and deprotonate the product.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Isolation of Tosylate Salt: Combine the organic layers. To re-form the tosylate salt for purification and stability, add a stoichiometric amount of p-toluenesulfonic acid monohydrate dissolved in a minimal amount of a suitable solvent (like isopropanol or ethanol).

-

Purification: The desired this compound may precipitate or crystallize upon addition of the p-TsOH or by concentrating the solution and adding a less polar co-solvent (e.g., hexane or diethyl ether). Collect the solid by vacuum filtration.

-

Drying: Dry the final product under vacuum.

Data and Characterization

-

Yield: Generally good to excellent.

-

Appearance: White to off-white solid.[12]

-

¹H NMR: The most telling change in the ¹H NMR spectrum compared to the starting material will be the appearance of a singlet corresponding to the N-methyl group (N-CH₃), typically around 2.5-2.8 ppm. The signal for the α-proton will also shift, and the NH₂ protons will be replaced by a single N-H proton (which may be broad or exchange with D₂O).

Data Summary

The following table summarizes the key quantitative aspects of the described two-step synthesis.

| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Typical Yield |

| 1 | Fischer-Speier Esterification | L-Phe, Benzyl Alcohol, p-TsOH | Cyclohexane | Reflux | 4-6 h | >90%[4] |

| 2 | Eschweiler-Clarke Methylation | H-Phe-Obzl·TosOH, HCOOH, CH₂O | (Reagents) | 80-100 °C | 2-18 h | >85% |

Overall Workflow Visualization

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review[v1] | Preprints.org [preprints.org]

- 3. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]

- 4. air.unimi.it [air.unimi.it]

- 5. researchgate.net [researchgate.net]

- 6. H-PHE-OBZL TOS-OH [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 11. name-reaction.com [name-reaction.com]

- 12. chemwhat.com [chemwhat.com]

A Technical Guide to N-Methyl-L-phenylalanine Benzyl Ester p-Toluenesulfonate

Executive Summary

N-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate is a crucial protected amino acid derivative extensively utilized in peptide synthesis and as a building block in the development of complex pharmaceutical agents. Its protected amine and carboxylic acid functionalities allow for precise, stepwise additions in peptide chains, preventing unwanted side reactions. This guide provides an in-depth analysis of this compound, covering its unequivocal identification via its CAS number, detailed synthetic protocols, and comprehensive characterization methodologies. The content herein is curated for researchers, chemists, and professionals in drug development who require a robust understanding of this reagent's properties and handling for successful experimental outcomes.

Compound Identification and Core Properties

The unambiguous identification of a chemical compound is foundational to scientific rigor and reproducibility. The primary identifier is the Chemical Abstracts Service (CAS) number, which is unique to a specific substance.

Synthesis and Purification Strategy

The synthesis of amino acid ester salts is a cornerstone of peptide chemistry. The most common and efficient method is the direct Fischer-Speier esterification, which involves treating the amino acid with an alcohol in the presence of an acid catalyst. The use of p-toluenesulfonic acid (p-TsOH) is particularly advantageous as it serves as both the catalyst and the counter-ion for the final salt, driving the reaction to completion and facilitating isolation of a stable, crystalline product.

Identification and Characterization

A multi-technique approach is essential for the unequivocal confirmation of the structure and purity of the synthesized compound. This involves a combination of spectroscopic, chromatographic, and physical property measurements.

Handling, Storage, and Safety

As with all laboratory reagents, proper handling and storage are paramount for ensuring compound stability and user safety.

- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term stability, storage at 2-8°C is recommended.

- Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin.

- Stability: The tosylate salt form is generally stable under recommended storage conditions, being less hygroscopic and more crystalline than the corresponding free base or hydrochloride salt.

References

- Esquivel, B., Ceva, H., & C-Porras, G. (1998). Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc.[Link]

- Szokan, G., et al. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Marcel Dekker, Inc.[Link]

- Babu, V. V. S., & Patil, B. (2005). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. ResearchGate. [Link]

- Bolchi, C., Bavo, F., & Pallavicini, M. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Springer. [Link]

- Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Teledyne ISCO. [Link]

- Bolchi, C., et al. (2017). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. [Link]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of N-Me-Phe-Obzl p-Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate salt, commonly abbreviated as N-Me-Phe-Obzl p-Tosylate, is a crucial intermediate in the fields of pharmaceutical and biochemical research. Its unique structural features, combining a protected amino acid with a tosylate counter-ion, render it a versatile building block for the synthesis of complex peptides and other bioactive molecules. The presence of the N-methyl group can enhance the metabolic stability and cell permeability of the final peptide, while the benzyl ester provides protection for the carboxylic acid functionality. The tosylate salt form not only improves the compound's crystallinity and handling properties but also enhances its solubility in various organic solvents, a critical factor in synthetic chemistry.[1] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, offering field-proven insights and detailed methodologies for its characterization.

Chemical Structure and Properties

The chemical structure of this compound comprises the N-methylated benzyl ester of L-phenylalanine as the cation and the p-toluenesulfonate anion.

Figure 1: Chemical structure of this compound.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 40298-25-7 | [2] |

| Molecular Formula | C₂₄H₂₇NO₅S | |

| Molecular Weight | 441.54 g/mol | |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | Data not available. Predicted to be in the range of 140-160 °C based on similar compounds. | N/A |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane.[3] Poorly soluble in water.[4] | [3][4] |

| Storage | Store at 2-8 °C in a tightly sealed container, protected from light and moisture.[5][6] | [5][6] |

Chemical Characteristics

Stability:

-

Acidic Conditions: N-methylated peptides can be susceptible to cleavage under strongly acidic conditions, particularly at the N-terminus. The acetyl group in acetylated N-methylated amino acids has been shown to participate in a side reaction leading to the loss of the N-terminal residue during acidic cleavage from a resin.[7] While this compound itself is not a peptide, the N-methylated amino acid ester linkage could be labile under harsh acidic conditions.

-

Basic Conditions: The benzyl ester group is susceptible to hydrolysis under basic conditions, which would yield the N-methyl-L-phenylalanine and benzyl alcohol. The tosylate is a good leaving group, and strong bases could potentially promote elimination reactions if a suitable proton is available.

-

Thermal Stability: While specific data is unavailable, organic salts of amino acid derivatives are generally stable at room temperature but may decompose at elevated temperatures. It is advisable to store the compound under refrigerated conditions.[5][6]

-

Photostability: Compounds with aromatic rings, such as the phenyl and tolyl groups in this molecule, have the potential to absorb UV light and undergo photodegradation. Therefore, it is recommended to protect the compound from light.[3]

Reactivity:

The primary reactive sites of this compound are the N-methylamino group, the benzyl ester, and the tosylate counter-ion. The N-methylamino group can act as a nucleophile in various reactions. The benzyl ester can be cleaved under hydrogenolysis or hydrolytic conditions to liberate the carboxylic acid. The tosylate anion is a good leaving group and can be exchanged with other counter-ions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

Based on the structure and data from similar compounds, the following proton NMR signals are anticipated (in CDCl₃ or DMSO-d₆):

-

δ 7.0-7.5 ppm (m, 14H): A complex multiplet corresponding to the aromatic protons of the phenylalanine benzyl group, the benzyl ester phenyl group, and the p-toluenesulfonate tolyl group.

-

δ 5.1-5.3 ppm (m, 2H): Signals corresponding to the benzylic protons (-CH₂-) of the benzyl ester.

-

δ 4.0-4.5 ppm (m, 1H): The α-proton of the phenylalanine backbone.

-

δ 2.8-3.2 ppm (m, 2H): The β-protons of the phenylalanine side chain.

-

δ 2.5-2.7 ppm (s, 3H): A singlet for the N-methyl protons.

-

δ 2.3 ppm (s, 3H): A singlet for the methyl protons of the p-toluenesulfonate group.

Predicted ¹³C NMR Spectrum:

The predicted carbon NMR spectrum would show distinct signals for each carbon environment:

-

δ 170-175 ppm: Carbonyl carbon of the ester.

-

δ 125-145 ppm: Aromatic carbons of the three phenyl/tolyl rings.

-

δ 65-70 ppm: Benzylic carbon (-CH₂-) of the benzyl ester.

-

δ 55-60 ppm: α-carbon of the phenylalanine backbone.

-

δ 35-40 ppm: β-carbon of the phenylalanine side chain.

-

δ 30-35 ppm: N-methyl carbon.

-

δ 20-25 ppm: Methyl carbon of the p-toluenesulfonate group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3000-3100 | Aromatic C-H | Stretching |

| 2850-3000 | Aliphatic C-H | Stretching |

| ~1740 | C=O (Ester) | Stretching |

| 1600, 1495, 1455 | Aromatic C=C | Stretching |

| 1220, 1160, 1035, 1010 | S=O (Sulfonate) | Stretching |

| 1180 | C-O (Ester) | Stretching |

The presence of strong absorptions for the ester carbonyl and the sulfonate group would be key diagnostic features in the IR spectrum.[8][9]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion corresponding to the cationic portion of the molecule, N-Methyl-L-phenylalanine benzyl ester, at m/z 269.14.

Expected Fragmentation Pattern:

The primary fragmentation pathways would likely involve:

-

Loss of the benzyl group (C₇H₇, 91 Da) to give a fragment at m/z 178.

-

Loss of the benzyloxycarbonyl group (COOCH₂Ph, 135 Da) to give a fragment at m/z 134.

-

Cleavage of the phenylalanine side chain.

Experimental Protocols for Characterization

Melting Point Determination

Objective: To determine the melting point range of the solid compound as an indicator of purity.

Methodology:

-

Finely grind a small amount of this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/minute for a preliminary determination.

-

Allow the apparatus to cool, and then repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C/minute as the approximate melting point is approached.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the compound.

Methodology:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the proton signals and assign the chemical shifts to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid this compound onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the cation and analyze its fragmentation pattern.

Methodology (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of the compound.

Methodology:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient will need to be optimized.

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase or a compatible solvent to prepare a stock solution. Prepare working solutions by further dilution.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically suitable.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).

-

-

Analysis: Inject the sample solution and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Figure 2: A typical workflow for the comprehensive characterization of this compound.

Conclusion

This compound is a valuable synthetic intermediate with well-defined, albeit not exhaustively documented, physical and chemical properties. This guide provides a thorough compilation of its known characteristics and offers predictive insights based on the behavior of analogous compounds. The detailed experimental protocols outlined herein provide a robust framework for researchers to independently verify the identity, purity, and stability of this compound, ensuring the integrity of their downstream applications in drug discovery and peptide synthesis. Adherence to these analytical methodologies is paramount for generating reliable and reproducible scientific data.

References

-

1H and 13C NMR spectra of compound 2a. (n.d.). Retrieved from [Link]

-

Analysis of amino acids by high performance liquid chromatography. (n.d.). Retrieved from [Link]

-

Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Analysis of Amino Acids by HPLC. (2010, June 24). Agilent. Retrieved from [Link]

-

Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022, June 30). Food Research. Retrieved from [Link]

-

Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (n.d.). SpringerLink. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. (n.d.). FREDI. Retrieved from [Link]

-

NMR Spectra and Molecular Structure. (n.d.). Retrieved from [Link]

-

Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. (2025, August 7). ResearchGate. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

H-PHE-OBZL TOS-OH. (n.d.). ChemBK. Retrieved from [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved from [Link]

-

Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. (2021, May 1). PubMed. Retrieved from [Link]

-

Negative ion mass spectra of (a) Phe, (b) Phe-d 2 , (c) HPA, and (d)... (n.d.). ResearchGate. Retrieved from [Link]

-

MSDS AHF104 H-Phe-OBzl HCl.pdf. (n.d.). Retrieved from [Link]

-

Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. (n.d.). PMC - NIH. Retrieved from [Link]

-

This compound CAS#: 40298-25-7; ChemWhat Code: 92196. (n.d.). ChemWhat. Retrieved from [Link]

-

Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. CAS 119290-61-8: H-DL-Phe-OBzl . p-tosylate | CymitQuimica [cymitquimica.com]

- 2. chemwhat.com [chemwhat.com]

- 3. chembk.com [chembk.com]

- 4. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. H-D-PHE-OBZL P-TOSYLATE | 28607-46-7 [chemicalbook.com]

- 7. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of N-Me-Phe-Obzl p-Tosylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility and stability of N-α-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate (N-Me-Phe-Obzl p-Tosylate), a critical intermediate in pharmaceutical and biochemical research. While specific quantitative data for this compound is not extensively available in public literature, this document synthesizes information from analogous compounds and established scientific principles to provide a robust framework for its handling, formulation, and stability assessment. The protocols provided are based on industry-standard methodologies to ensure scientific integrity and reproducibility.

Introduction: The Role and Importance of this compound

This compound (CAS Number: 40298-25-7) is a chiral building block essential for the synthesis of complex peptides and therapeutic agents.[1] Its structure, featuring a protected amino acid ester, makes it a valuable component in drug development, particularly in neuropharmacology.[1] The tosylate salt form is specifically chosen to enhance the compound's solubility in organic solvents and improve its stability, which are crucial for consistent and reliable use in multi-step syntheses.[1] Understanding its solubility and stability is paramount for optimizing reaction conditions, developing stable formulations, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

Chemical Structure:

Caption: Chemical structure of this compound.

Solubility Profile

Table 1: Expected Solubility of this compound

| Solvent | Chemical Class | Expected Solubility | Rationale & Expert Insights |

| Dichloromethane (DCM) | Chlorinated | High | The non-polar nature of the benzyl and phenyl groups, combined with the organic tosylate counter-ion, suggests good solubility. |

| Dimethylformamide (DMF) | Polar aprotic | High | DMF is an excellent solvent for a wide range of organic compounds, including polar and non-polar moieties. |

| Dimethyl sulfoxide (DMSO) | Polar aprotic | High | Similar to DMF, DMSO is a powerful solvent capable of dissolving many organic salts. |

| Methanol | Polar protic | Moderate to High | The polarity of methanol should facilitate the dissolution of the salt, though the large organic structure may limit very high solubility. |

| Ethanol | Polar protic | Moderate | Similar to methanol, but its slightly lower polarity might result in slightly lower solubility. |

| Acetonitrile | Polar aprotic | Moderate | A common solvent in chromatography, it is expected to be a suitable solvent for this compound. |

| Water | Polar protic | Low to Sparingly Soluble | The large, non-polar organic structure is likely to limit aqueous solubility, despite the presence of the ionic tosylate group. |

| Diethyl Ether | Non-polar | Low | The high polarity of the salt is expected to result in poor solubility in non-polar ethers. |

| Hexanes | Non-polar | Insoluble | The compound is highly unlikely to be soluble in non-polar aliphatic hydrocarbons. |

Experimental Protocol for Solubility Determination:

The following protocol outlines a standard method for quantitatively determining the solubility of this compound.

Caption: Workflow for experimental solubility determination.

Chemical Stability

The chemical stability of this compound is a crucial factor for its storage, handling, and use in lengthy synthetic processes. The molecule possesses several functional groups susceptible to degradation under certain conditions, primarily the ester linkage and the N-methylamino group. The tosylate counter-ion generally contributes to the overall stability of the salt form.

Potential Degradation Pathways:

Based on the structure of this compound, the following degradation pathways are anticipated:

-

Hydrolysis: The benzyl ester is susceptible to both acid- and base-catalyzed hydrolysis, yielding N-methyl-L-phenylalanine and benzyl alcohol. This is a common degradation pathway for ester-containing compounds.

-

Oxidation: The secondary amine (N-methyl) and the benzylic positions are potentially susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metals, or peroxides.

-

Photodegradation: Aromatic systems, such as the phenyl and benzyl groups in the molecule, can absorb UV light, potentially leading to photodegradation. Aryl tosylates themselves can also undergo photolysis.[2]

-

Thermal Degradation: At elevated temperatures, decomposition can occur. The melting point is reported as 109°C, and significant degradation would be expected at temperatures approaching and exceeding this.[1]

Caption: Potential degradation pathways for this compound.

Forced Degradation Studies (Stress Testing):

To elucidate the degradation profile and establish the stability-indicating nature of analytical methods, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. The following table outlines recommended conditions based on ICH guidelines.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Conditions | Primary Degradation Pathway Investigated |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-72 hours | Ester hydrolysis |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 8-24 hours | Ester hydrolysis |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of amine and benzylic positions |

| Thermal Degradation | Dry heat at 80°C for 48-96 hours | General decomposition |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter | Photodegradation |

Experimental Protocol for Stability Indicating Method Development:

Caption: Workflow for forced degradation studies.

Analytical Methodologies

A combination of analytical techniques is necessary for the comprehensive characterization of this compound's purity and degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for purity assessment and stability studies. A gradient elution with a C18 column is typically effective for separating the parent compound from its potential impurities and degradation products.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is invaluable for the identification of unknown degradation products by providing molecular weight information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the identity of this compound and its degradation products.

-

Karl Fischer Titration: This method is used to determine the water content of the solid material, which can be critical for its stability.

Summary and Recommendations

This compound is a key pharmaceutical intermediate whose physicochemical properties are critical to its successful application. While specific quantitative data is limited in the public domain, this guide provides a scientifically grounded framework for its expected solubility and stability profile.

Key Recommendations:

-

Storage: Based on available information, this compound should be stored at 0-8°C in a well-sealed container, protected from light and moisture.[1]

-

Solvent Selection: For synthetic applications, polar aprotic solvents such as DCM, DMF, and acetonitrile are likely to be good choices. For purification, a solvent/anti-solvent system (e.g., DCM/hexanes) may be effective.

-

Stability Assessment: It is strongly recommended that researchers and developers perform the described solubility and forced degradation studies to generate specific data for their particular material and intended application. This will ensure the development of robust and reliable processes and formulations.

By following the methodologies outlined in this guide, researchers can confidently handle and utilize this compound, ensuring the integrity and quality of their research and development endeavors.

References

-

Pieroni, M., et al. (2015). Aryl tosylates as non-ionic photoacid generators (PAGs): photochemistry and applications in cationic photopolymerizations. RSC Publishing. Retrieved from [Link]

-

ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

- Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24-35.

- Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(5), 48-64.

Sources

N-Me-Phe-Obzl p-Tosylate: A Technical Guide for Advanced Peptide Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate (N-Me-Phe-Obzl p-Tosylate) is a strategically significant derivative of the amino acid L-phenylalanine, engineered for advanced applications in peptide synthesis and drug development. The incorporation of an N-methyl group offers a powerful method for modulating the pharmacokinetic properties of peptides, while the benzyl ester and tosylate salt functionalities provide crucial protection and handling advantages. This technical guide provides a comprehensive overview of the compound's properties, synthesis, characterization, and applications, offering field-proven insights for its effective utilization in research and development.

The Strategic Advantage of N-Methylation in Phenylalanine Derivatives

The modification of native amino acids is a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability.[1] N-methylation of the peptide backbone is a particularly effective strategy.[2]

Key benefits of incorporating N-methylated amino acids like this compound include:

-

Enhanced Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's in-vivo half-life by preventing enzymatic degradation.[2][3]

-

Improved Pharmacokinetics: N-methylation can increase lipophilicity and enhance intestinal permeability, which are critical factors for improving oral bioavailability.[1][4]

-

Conformational Control: The substitution of an amide proton with a methyl group restricts the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.[2][5]

-

Increased Solubility: By inhibiting interchain hydrogen bonding, N-methylation can improve the solubility of hydrophobic peptides.[2]

Recent studies have even shown that peptides rich in N-methyl phenylalanine can passively diffuse across the blood-brain barrier, opening avenues for new therapeutic strategies targeting the central nervous system.[2]

Physicochemical and Structural Properties

This compound is a crystalline solid, a characteristic conferred by the p-toluenesulfonate (tosylate) salt formation. This salt form is advantageous over a free base or hydrochloride salt as it typically results in a stable, non-hygroscopic solid that is easier to handle, weigh, and store.[6]

-

IUPAC Name: Benzyl (2S)-2-(methylamino)-3-phenylpropanoate;4-methylbenzenesulfonic acid

-

Synonyms: H-MePhe-OBzl Tos-OH, N-alpha-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate salt[7]

-

CAS Number: 40298-25-7[7]

| Property | Value | Source |

| Molecular Formula | C24H27NO5S | [7] |

| Molecular Weight | 441.54 g/mol | [7] |

| Appearance | White to off-white solid/crystal powder | [] |

| Solubility | Soluble in organic solvents like Methanol, DMSO | [] |

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is a multi-step process starting from L-Phenylalanine. The strategic choice of reactions and protecting groups is critical for achieving high yield and purity.

Rationale Behind the Synthetic Strategy

The synthetic pathway is designed to selectively modify the amine and carboxylic acid moieties of L-phenylalanine.

-

N-Methylation: This is the foundational step to introduce the key functional group. Mild conditions are employed to prevent racemization and protect other functional groups.[1]

-

Carboxyl Group Protection: The carboxylic acid is protected as a benzyl ester (Obzl). This group is chosen for its stability under a wide range of reaction conditions and its susceptibility to clean removal via catalytic hydrogenolysis.[9][10]

-

Salt Formation: The final product is isolated as a p-toluenesulfonate salt. p-Toluenesulfonic acid is a strong organic acid that forms stable, crystalline salts with amino acid esters, simplifying purification by crystallization and improving the compound's handling properties.[6][11]

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

Disclaimer: This protocol is illustrative. All procedures should be performed by qualified personnel in a suitable laboratory environment with appropriate safety precautions.

-

N-methylation of L-Phenylalanine: L-Phenylalanine is dissolved in a suitable solvent (e.g., methanol). An aldehyde (e.g., formaldehyde) is added, followed by a reducing agent (e.g., NaBH4 or catalytic hydrogenation) to form N-methyl-L-phenylalanine. The product is isolated and purified.

-

Benzyl Esterification: N-methyl-L-phenylalanine is suspended in a solvent like toluene. Benzyl alcohol and a catalytic amount of p-toluenesulfonic acid monohydrate are added.[11] The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until completion.

-

Salt Formation and Purification: After cooling, the reaction mixture is concentrated. The residue is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate) and an antisolvent (e.g., hexane) is added slowly to induce crystallization. The resulting white crystalline solid is collected by filtration, washed with the antisolvent, and dried under vacuum to yield pure this compound.

Analytical Characterization for Quality Assurance

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation & Purity | Signals corresponding to the N-methyl group (singlet), benzyl group protons, phenylalanine aromatic and aliphatic protons, and tosylate aromatic and methyl protons. Integration should match the expected proton count. |

| ¹³C NMR | Structural Confirmation | Resonances for all unique carbon atoms in the molecule, confirming the carbon skeleton. |

| HPLC | Purity Assessment | A single major peak on a reverse-phase column, indicating high purity (typically >98%). Chiral HPLC can be used to confirm enantiomeric purity.[12] |

| Mass Spec (ESI-MS) | Molecular Weight Verification | Detection of the cationic species [M]+ corresponding to the protonated N-methyl-L-phenylalanine benzyl ester. |

| Melting Point | Purity and Identity | A sharp melting point range, consistent with a pure crystalline compound (e.g., similar to L-Alanine benzyl ester p-toluenesulfonate salt's 114-116 °C range).[] |

Insight from the Field: The HPLC profiles of N-methylated peptides can sometimes show multiple peaks or broad peaks due to the slow interconversion between cis and trans conformers around the N-methylated amide bond.[13] This should be considered during analysis. Similarly, NMR analysis is complicated by the absence of the amide proton and potential for cis/trans isomerization, but provides invaluable conformational insights.[14]

Application in Peptide Synthesis

This compound serves as a protected building block for solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

Deprotection Strategies

The utility of this compound lies in the orthogonal deprotection of its protecting groups.

-

Amino Group Deprotection (Temporary): The tosylate salt is typically neutralized in situ during the coupling step in SPPS. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to liberate the free secondary amine for coupling to the growing peptide chain.

-

Carboxyl Group Deprotection (Final): The C-terminal benzyl ester is a robust protecting group, stable to the acidic conditions often used for Boc-SPPS and the basic conditions of Fmoc-SPPS. It is typically removed during the final cleavage from the resin or in a separate step via catalytic hydrogenolysis (e.g., H₂, Pd/C in a solvent like methanol or ethyl acetate).[9][15][16]

Role in Peptide Synthesis Workflow

Caption: Integration of this compound into a standard peptide synthesis workflow.

Expert Note: Coupling N-methylated amino acids can be sterically hindered and thus slower than coupling their non-methylated counterparts.[5] The use of potent coupling reagents like HATU or PyAOP is highly recommended to ensure efficient amide bond formation and prevent side reactions.[13]

Safety, Handling, and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood. p-Toluenesulfonic acid and its derivatives can be corrosive and irritants.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C is recommended) to prevent degradation from moisture and heat.[]

-

Stability: The compound is relatively stable under recommended storage conditions. As a tosylate salt, it is less prone to degradation than the corresponding free amine.

Conclusion

This compound is more than a simple amino acid derivative; it is an enabling tool for medicinal chemists and peptide scientists. Its carefully designed structure, featuring a stability-enhancing N-methyl group, a robust benzyl ester protecting group, and a handling-friendly tosylate salt form, provides a reliable and effective solution for constructing peptides with enhanced therapeutic potential. Understanding the rationale behind its design, synthesis, and application allows researchers to fully leverage its advantages in the development of next-generation peptide drugs.

References

- Vertex AI Search. (n.d.). The Role of N-Methyl Amino Acids in Peptide Drug Discovery.

- AAPPTec Peptides. (n.d.). N-Methyl amino acids.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of P-Toluenesulfonic Acid in Modern Pharmaceutical Synthesis.

- Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed.

- RSC Publishing. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide.

- Sagare, S., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.

- Merck Millipore. (n.d.). N-Methylated Amino Acids.

- Thermo Fisher Scientific. (n.d.). Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV.

- Common Organic Chemistry. (n.d.). Benzyl Protection.

- Organic Chemistry Portal. (n.d.). Benzyl Esters.

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

- Sigma-Aldrich. (n.d.). p-Toluenesulfonic acid monohydrate.

- BenchChem. (n.d.). A Comparative Guide to NMR Analysis of N-Methyl-L-threonine Incorp.

- BOC Sciences. (n.d.). L-Alanine benzyl ester p-toluenesulfonate salt - (CAS 42854-62-6).

- ResearchGate. (2025). Solid-phase synthesis and characterization of N-methyl-rich peptides.

- ChemWhat. (n.d.). This compound CAS#: 40298-25-7.

Sources

- 1. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. nbinno.com [nbinno.com]

- 7. chemwhat.com [chemwhat.com]

- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 10. Benzyl Esters [organic-chemistry.org]

- 11. p-甲苯磺酸 一水合物 ≥99% (calc. to H2O free subst.) | Sigma-Aldrich [sigmaaldrich.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. Cbz-Protected Amino Groups [organic-chemistry.org]

The Pivotal Role of the p-Tosylate Group in N-Methyl-L-phenylalanine Benzyl Ester p-Tosylate

An In-Depth Technical Guide:

Abstract

N-Methyl-L-phenylalanine benzyl ester p-tosylate (N-Me-Phe-Obzl p-Tosylate) is a critical building block in advanced peptide synthesis and drug development. While the core amino acid scaffold provides the structural foundation for the target molecule, the p-toluenesulfonate (p-tosylate) group is not merely an inert component. This guide elucidates the multifaceted and indispensable roles of the p-tosylate group, functioning as a powerful tool for enhancing stability, simplifying purification, and ensuring the fidelity of subsequent synthetic transformations. We will explore its function as a resolving agent and a non-covalent protecting group, detail the causality behind its use in experimental protocols, and provide actionable methodologies for its application in the laboratory.

Deconstructing the Molecule: Structure and Components

To appreciate the function of the p-tosylate, we must first understand the complete molecular assembly. The compound is an ionic salt composed of two distinct entities: an organic cation and an organic anion.

-

The Cation: N-Methyl-L-phenylalanine benzyl ester. This is the core building block, derived from the amino acid phenylalanine. It features two key modifications:

-

N-methylation: The alpha-amino group is methylated, a common strategy in medicinal chemistry to enhance metabolic stability and modulate biological activity.

-

Benzyl Ester (Obzl): The carboxylic acid is protected as a benzyl ester, which is stable under many reaction conditions but can be selectively removed via catalytic hydrogenolysis.[1]

-

-

The Anion: p-Toluenesulfonate (Tosylate, TsO⁻). This is the conjugate base of the strong acid, p-toluenesulfonic acid (TsOH). Its presence is fundamental to the utility of the compound.

Caption: Molecular components of this compound.

The Primary Role: Inducing Crystallinity and Ensuring Stability

The most immediate and critical function of the p-tosylate group is to convert the N-methylated amino acid ester—which is often an oil or an amorphous solid—into a stable, high-melting-point crystalline salt.[2][3] This transformation is not trivial; it is a deliberate and strategic choice rooted in the principles of process chemistry and drug development.[4]

Causality Behind Salt Formation:

-

Enhanced Stability and Shelf-Life: The free secondary amine of N-Me-Phe-Obzl is nucleophilic and susceptible to degradation pathways such as oxidation or side reactions. By protonating this amine with the strong acid p-TsOH, a stable ammonium salt is formed. This salt form protects the amine from degradation, significantly extending the compound's shelf-life and ensuring its purity is maintained during storage.

-

Simplified Purification: Crystallization is one of the most powerful techniques for purification in organic synthesis. The Fischer-Speier esterification used to prepare the benzyl ester often results in impurities.[5] By forming the tosylate salt, the desired product can be selectively crystallized from the reaction mixture, leaving impurities behind in the mother liquor. This typically yields a product of high purity (>98%) without the need for laborious and costly column chromatography.[5]

-

Improved Handling: Crystalline solids are significantly easier to handle, weigh, and transfer on both laboratory and industrial scales compared to viscous oils or hygroscopic powders. This improves accuracy, reproducibility, and safety.

| Property | Free Base (Typical) | p-Tosylate Salt | Advantage of Salt Form |

| Physical State | Oil or low-melting solid | White crystalline powder | Easy to handle, weigh, and store |

| Melting Point | Low / Variable | 166-172 ºC[3] | Sharp, defined melting point indicates purity |

| Stability | Prone to degradation | High; stable at 0-8 °C[3] | Long-term storage and batch consistency |

| Purification | Requires chromatography | Purified by recrystallization | Scalable, cost-effective, high purity |

Table 1: Comparison of Physicochemical Properties.

The Strategic Role: A 'Non-Covalent' Protecting Group

In peptide synthesis, preventing the undesired polymerization of amino acids is mandatory.[6] This is achieved by "protecting" the alpha-amino group. The tosyl group (Ts) is a well-known covalent protecting group, forming a highly stable sulfonamide that requires harsh reductive or strongly acidic conditions for removal.[7][8]

However, in this compound, the p-tosylate acts as a non-covalent, acid-base protecting group . This is a crucial distinction.

-

Covalent Protection (Sulfonamide): R-NH₂ + Ts-Cl → R-NH-Ts

-

Non-Covalent Protection (Salt): R-NH-CH₃ + TsOH → R-N⁺H₂-CH₃ • TsO⁻

The protonated secondary amine (ammonium ion) is no longer nucleophilic and will not react with an activated carboxyl group during a subsequent coupling step.[9] This protection is readily reversed in situ by the addition of a non-nucleophilic base, such as diisopropylethylamine (DIEA), which deprotonates the ammonium ion to regenerate the free amine just before the coupling reaction. This strategy avoids the harsh deprotection steps associated with covalent tosyl groups.[10][11]

Caption: Workflow for in situ neutralization and peptide coupling.

Experimental Protocols and Methodologies

The trustworthiness of a protocol lies in its reproducibility and the clarity of its steps. Below are validated methodologies for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the general Fischer-Speier esterification method for preparing amino acid benzyl esters as their p-tosylate salts.[5]

Objective: To synthesize N-Methyl-L-phenylalanine benzyl ester p-tosylate from N-Methyl-L-phenylalanine.

Materials:

-

N-Methyl-L-phenylalanine

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Benzyl alcohol

-

Toluene

-

Dean-Stark apparatus

-

Cyclohexane (for trituration)

Step-by-Step Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging Reagents: To the flask, add N-Methyl-L-phenylalanine (1 equiv.), p-toluenesulfonic acid monohydrate (1.1 equiv.), benzyl alcohol (3-4 equiv.), and toluene (approx. 2 mL per gram of amino acid).

-

Azeotropic Reflux: Heat the mixture to reflux. Water generated during the esterification will be collected in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-6 hours).

-

Solvent Removal: Allow the reaction to cool to room temperature. Remove the toluene and excess benzyl alcohol under reduced pressure using a rotary evaporator.

-

Purification by Trituration: An oily residue will remain. Add cyclohexane to the crude residue and stir vigorously. The desired p-tosylate salt will precipitate as a white solid, while unreacted starting materials and by-products remain dissolved.[5]

-

Isolation: Collect the white solid by vacuum filtration. Wash the solid with fresh cyclohexane and dry under vacuum to yield the final product.

-

Characterization: Confirm identity and purity using NMR, MS, and melting point analysis.

Protocol 2: Application in Dipeptide Synthesis

This protocol demonstrates the use of the title compound as a building block in solution-phase peptide synthesis.[1]

Objective: To synthesize Boc-Ala-NMe-Phe-Obzl.

Materials:

-

This compound (1 equiv.)

-

Boc-Ala-OH (1.05 equiv.)

-

HBTU (1.05 equiv.) or other coupling agent

-

Diisopropylethylamine (DIEA) (2.5 equiv.)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate, 1N HCl, 5% NaHCO₃ solution, Brine

Step-by-Step Procedure:

-

Dissolution: Dissolve this compound, Boc-Ala-OH, and HBTU in anhydrous DMF in a reaction flask under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Neutralization & Activation: Slowly add DIEA to the cooled solution. The first equivalent neutralizes the tosylate salt to generate the free amine. The remaining base facilitates the coupling reaction.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), 5% NaHCO₃ (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by crystallization or flash chromatography to yield the pure dipeptide.

Analytical Characterization

The p-tosylate group provides distinct and valuable signatures in common analytical techniques, simplifying structural confirmation.

-

¹H NMR Spectroscopy: The tosylate group gives two characteristic doublets in the aromatic region of the spectrum, typically around 7.1-7.2 ppm and 7.5-7.8 ppm, corresponding to the aromatic protons ortho and meta to the sulfonyl group, respectively. A sharp singlet around 2.3-2.4 ppm corresponds to the methyl group on the tosyl ring. These signals are easily distinguishable from the benzyl and phenylalanine aromatic protons.[12]

-

Mass Spectrometry (MS): In ESI-MS analysis, the primary peak observed in positive ion mode will correspond to the cationic portion of the molecule, [N-Me-Phe-Obzl + H]⁺. The presence of the tosylate is confirmed by the calculated molecular weight of the overall salt.[12]

Conclusion

The p-tosylate group in this compound is a quintessential example of intelligent molecular design in chemical synthesis. Far from being a simple counter-ion, it serves multiple, synergistic roles that are critical for the practical application of this important building block. It confers exceptional stability, enables highly efficient and scalable purification via crystallization, and functions as an elegant and easily reversible protecting group for the N-methyl amine. For researchers and drug development professionals, understanding and leveraging the functions of the p-tosylate group is key to achieving efficiency, purity, and success in the synthesis of complex peptides and pharmaceutical intermediates.

References

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1978). A Simple and Mild Method for the Removal of the NIm-Tosyl Protecting Group. The Journal of Organic Chemistry. [Link]

-

ResearchGate Discussion. (2015). Amino acid C-tosylation?[Link]

-

Wikipedia. Tosyl group. [Link]

-

Papaioannou, D., et al. (1994). Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. Acta Chemica Scandinavica. [Link]

-

ResearchGate. Removal of the tosyl and nosyl groups. [Link]

-

Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. ResearchGate. [Link]

-

Organic Chemistry Explained. (2021). Adding Tosylate Group Mechanism. YouTube. [Link]

-

Pharmaffiliates. This compound. [Link]

-

ResearchGate. Synthesis of di-p-toluenesulfonic acid salt. [Link]

-

Calvani, F., et al. (2015). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Organic & Biomolecular Chemistry. [Link]

-

PHYWE Systeme GmbH & Co. KG. Preparation of p-toluenesulfonic acid. [Link]

-

Brandt, S. D., et al. (2014). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. [Link]

-

ResearchGate Discussion. (2018). How to remove a tosyl-group from an imidazole ring?[Link]

-

NurdRage. (2019). Make p-Toluenesulfonic Acid. YouTube. [Link]

-

ChemBK. H-PHE-OBZL TOS-OH. [Link]

-

AAPPTec. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Fleck, M. (2014). Salts of Amino Acids: Crystallization, Structure and Properties. ResearchGate. [Link]

- Google Patents.

-

Tilborg, A., et al. (2014). Pharmaceutical salts and cocrystals involving amino acids: a brief structural overview of the state-of-art. European Journal of Medicinal Chemistry. [Link]

-

Sławińska, N., et al. (2021). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules. [Link]

-

Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

-

Sharma, R., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Future Medicinal Chemistry. [Link]

-